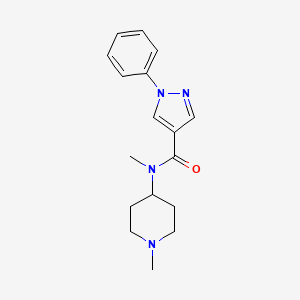![molecular formula C12H15ClN2O B7473399 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea, also known as CCPMU, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of urea derivatives and has been found to possess interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea involves its interaction with the GABA-A receptor. 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea binds to the receptor and enhances the inhibitory effect of GABA, which results in an overall decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used in the treatment of anxiety disorders.
Biochemical and Physiological Effects:
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been found to have several interesting biochemical and physiological effects. In addition to its inhibitory effect on the GABA-A receptor, 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has also been found to have an inhibitory effect on the voltage-gated sodium channels. This property of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been studied for its potential use in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea is its high purity and yield, which makes it suitable for use in lab experiments. However, one of the limitations of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea is its potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are several potential future directions for the study of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea. One area of research is in the development of new drugs based on the structure of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea. Another area of research is in the study of the potential use of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Additionally, the potential use of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea in the treatment of pain is an area of ongoing research.
Métodos De Síntesis
The synthesis of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea involves the reaction between 2-chlorobenzylamine and cyclopropyl isocyanate in the presence of a catalyst. The resulting product is then treated with methyl isocyanate to obtain 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea. This method of synthesis has been reported to yield high purity and yield of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea.
Aplicaciones Científicas De Investigación
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been studied for its potential use in various scientific research applications. One of the major areas of research is in the field of neuroscience. 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been found to have an inhibitory effect on the GABA-A receptor, which is involved in the regulation of neuronal excitability. This property of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been studied for its potential use in the treatment of anxiety and other neurological disorders.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-cyclopropyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-15(12(16)14-10-6-7-10)8-9-4-2-3-5-11(9)13/h2-5,10H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIMNMZLPUJHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)

![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)
